N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-13-3-4-14(2)15(7-13)10-27-21-23-17(11-28-21)9-20(24)22-16-5-6-18-19(8-16)26-12-25-18/h3-8,11H,9-10,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONKKDUJZYYSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 370.47 g/mol. The structure features a benzodioxole moiety and a thiazole group, which contribute to its biological activity.
Anticancer Activity
In Vitro Studies:
Research has shown that derivatives of benzodioxole exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibition of cell proliferation in Hep3B liver cancer cells. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating their potential as anticancer agents .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. For example, compound 2a from related studies was found to significantly reduce the fraction of cells in the G1 phase and induce cell cycle arrest at the G2-M phase .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In various assays, it has been shown to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models. This suggests that the compound could be beneficial in treating inflammatory diseases.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH assay, where it exhibited significant free radical scavenging activity. This property is crucial as it helps mitigate oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
-
Anticancer Efficacy:
A study focused on the synthesis and biological evaluation of benzodioxole derivatives found that compounds with similar structures to this compound showed promising results against multiple cancer cell lines. Notably, these compounds were compared with Doxorubicin as a standard treatment . -
Inflammation Model:
In a mouse model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential for therapeutic use in inflammatory conditions.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including thioether and amide bond formation. Key steps include:
- Thiazole-thioether linkage : Reacting a 2,5-dimethylbenzyl thiol derivative with a brominated thiazole intermediate under basic conditions (e.g., NaOH in DMSO at 60–80°C) .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzo[d][1,3]dioxol-5-ylamine moiety to the thiazole-acetic acid precursor .
- Critical conditions : Temperature control (±2°C), anhydrous solvents (DMF or DMSO), and catalyst optimization (e.g., 10 mol% DMAP for amidation) to achieve >85% yield .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate connectivity of the benzo[d][1,3]dioxole, thiazole, and acetamide groups (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >98% .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 467.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use NIH/NCATS guidelines for in vitro cytotoxicity (e.g., NCI-60 panel) and antimicrobial testing (CLSI broth microdilution) .
- Structure-activity relationship (SAR) analysis : Compare with analogs (Table 1) to isolate functional group contributions .
Table 1 : Bioactivity of Structural Analogs
| Compound | Key Modifications | IC (Cancer) | MIC (Antimicrobial) |
|---|---|---|---|
| Parent compound | None | 12 µM | 32 µg/mL |
| Fluorine-substituted analog | –CH → –F at benzyl group | 8 µM | 16 µg/mL |
| Thiadiazole variant | Thiazole → thiadiazole | >50 µM | 64 µg/mL |
| Source: Adapted from |
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) to predict interactions with the thiazole-thioether moiety .
- Kinase inhibition profiling : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Metabolomic profiling : LC-MS/MS-based tracking of apoptosis markers (e.g., caspase-3 activation) in treated cell lines .
Q. How do pH and oxidative conditions impact the compound’s stability during in vitro assays?
- pH stability : The compound degrades <10% in pH 7.4 buffers over 24 hours but hydrolyzes rapidly at pH <3 (e.g., gastric conditions), requiring enteric coating for oral studies .
- Oxidative stress : Incubation with HO (1 mM) reduces bioactivity by 40% due to thioether oxidation; antioxidants (e.g., ascorbate) mitigate this .
Methodological Recommendations
- Synthetic optimization : Use DoE (Design of Experiments) to systematically vary catalysts (e.g., Pd/C vs. Ni), solvents, and temperatures .
- Data contradiction resolution : Apply meta-analysis tools (e.g., RevMan) to harmonize bioactivity data from disparate studies .
- Mechanistic studies : Combine CRISPR-Cas9 gene knockout models with transcriptomics to validate target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
